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Compound of Interest

Compound Name: Fmoc-L-Lys(N3-Aca-DIM)-OH

Cat. No.: B6288448

Introduction

Fmoc-L-Lys(N3-Aca-DIM)-OH is a sophisticated trifunctional amino acid building block
designed for advanced chemical biology and proteomics applications. It integrates three key
functionalities onto a lysine side chain: a photo-activatable diazirine (DIM), a bioorthogonal
azide (N3) handle, and a standard Fmoc-protected amine for solid-phase peptide synthesis
(SPPS). This reagent enables the precise incorporation of a photo-crosslinker and a click
chemistry handle into a peptide sequence, making it an invaluable tool for identifying and
characterizing transient or weak protein-protein and protein-ligand interactions.

The diazirine moiety is a compact and highly efficient photo-crosslinker.[1][2] Upon exposure to
long-wave UV light (~350-365 nm), it forms a highly reactive and indiscriminate carbene
intermediate that can covalently bond with nearby molecules by inserting into C-H, N-H, or O-H
bonds.[2][3] The azide group serves as a versatile handle for bioorthogonal ligation via Copper-
Catalyzed Azide-Alkyne Cycloaddition (CUAAC) or Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC).[4][5] This allows for the attachment of various reporter molecules, such as biotin for
affinity purification or fluorescent dyes for imaging, after the crosslinking event has occurred.

Key Applications

» Mapping Protein-Protein Interaction (PPI) Interfaces: By incorporating Fmoc-L-Lys(N3-Aca-
DIM)-OH into a "bait" peptide or protein, researchers can capture interacting "prey" proteins
in their native context. Subsequent mass spectrometry (MS) analysis of the crosslinked
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products can identify the specific amino acid residues at the interaction interface, providing
high-resolution structural information.[6][7]

« |dentification of Small Molecule/Peptide Drug Targets: A peptide therapeutic or a peptide-
based probe functionalized with this amino acid can be used to covalently trap its cellular
binding partners. The azide handle facilitates the enrichment of these trapped complexes,
enabling the identification of previously unknown drug targets.

 Stabilization of Transient Complexes for Structural Analysis: Weak or transient interactions
are often difficult to study using traditional methods like co-immunoprecipitation. Photo-
crosslinking permanently links the interacting partners, allowing for their purification and
analysis.

o Proteome-Wide Interaction Studies: The development of cell-permeable crosslinkers with
similar functionalities has paved the way for in-cellulo photo-crosslinking experiments, aiming
to map protein interaction networks on a proteome-wide scale.[6][7]

Visualizing the Reagent and its Function

The diagrams below illustrate the structure of the reagent and the logical workflow for its use in

a proteomics experiment.

Caption: Structure of Fmoc-L-Lys(N3-Aca-DIM)-OH.
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Figure 2: Logical Workflow for Interaction Discovery
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Caption: Logical workflow for interaction discovery.
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Quantitative Data Summary

The following table summarizes representative data from a typical photo-crosslinking
experiment designed to identify the binding partner of a 15-amino acid "bait" peptide within a

cell lysate.
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Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-Lys(N3-Aca-DIM)-
OH via SPPS

This protocol describes the manual incorporation of the modified amino acid into a growing
peptide chain on a solid-phase resin.

Materials:

Rink Amide MBHA resin
e Fmoc-L-Lys(N3-Aca-DIM)-OH
o Standard Fmoc-protected amino acids

e Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate)

» Base: DIPEA (N,N-Diisopropylethylamine)

e Solvent: DMF (Dimethylformamide)

Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:

o Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis
vessel.
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e Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino
acid by treating with 20% piperidine in DMF twice (5 min and 15 min).

e Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine.

 Activation of Amino Acid: In a separate tube, dissolve Fmoc-L-Lys(N3-Aca-DIM)-OH (3 eq.),
HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.

o Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-
4 hours at room temperature.

e Washing: Wash the resin thoroughly with DMF (5 times).

o Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a
negative result indicates a complete reaction).

» Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide
sequence.

o Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin
and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA,
2.5% TIS, 2.5% H20).

 Purification: Purify the crude peptide using reverse-phase HPLC.[8] Confirm the mass by
ESI-MS.

Protocol 2: Photo-Crosslinking of Bait Peptide with
Target Protein

Materials:

» Purified bait peptide containing the Lys(N3-Aca-DIM) residue

o Cell lysate or purified potential prey protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
e Long-wave UV lamp (e.g., a 6-watt lamp with 365 nm emission)[3]

e |ce bucket
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Procedure:

e Reaction Setup: In a microcentrifuge tube, combine the bait peptide (final concentration 5-20
M) with the prey protein or cell lysate (e.g., 1-2 mg/mL total protein). Prepare a control
sample without the bait peptide and another control sample that will not be exposed to UV
light.

¢ |ncubation: Incubate the mixture for 30-60 minutes on ice or at 4°C to allow for non-covalent
interaction.

o UV Irradiation: Place the open tubes on ice, approximately 2-5 cm from the UV lamp.
Irradiate for 5-15 minutes.[3] The optimal time should be determined empirically.

e Quenching (Optional): The reaction can be quenched by adding a scavenger like DTT to a
final concentration of 10 mM.

» Verification: Analyze a small aliquot of the reaction mixture by SDS-PAGE and Western Blot
(using an antibody against the prey protein or a tag) to visualize the formation of higher
molecular weight crosslinked species.

Protocol 3: Azide-Alkyne Click Chemistry for
Biotinylation

This protocol uses CUAAC to attach a biotin tag to the azide handle for subsequent enrichment.
Materials:

e Crosslinked protein sample from Protocol 2

» Biotin-Alkyne (e.g., DBCO-Biotin for SPAAC or Alkyne-Biotin for CUAAC)

e For CUAAC:

o

Copper(ll) Sulfate (CuSOa4)

Sodium Ascorbate

o

[¢]

TBTA ligand
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Reaction Buffer: PBS, pH 7.4

Procedure:

Prepare Reagents: Prepare fresh stock solutions: 50 mM CuSOa4, 500 mM Sodium
Ascorbate, 50 mM TBTA in DMSO/t-butanol.

Reaction Setup: To your crosslinked protein sample (e.g., 1 mg in 500 pL), add the following
in order:

o Biotin-Alkyne (to a final concentration of 100-200 uM)

o TBTA (to a final concentration of 100 uM)

o CuSOa (to a final concentration of 1 mM)

o Sodium Ascorbate (to a final concentration of 5 mM)

Incubation: Gently agitate the reaction mixture at room temperature for 1-2 hours.

Cleanup: Remove excess click chemistry reagents by protein precipitation (e.g., with
acetone) or using a desalting column.

Protocol 4: Sample Preparation for Mass Spectrometry

Materials:

Biotinylated and cleaned protein sample
Urea, DTT, lodoacetamide (I1AA)
Trypsin (mass spectrometry grade)
Streptavidin-coated magnetic beads

Formic Acid (FA), Acetonitrile (ACN), Trifluoroacetic Acid (TFA)

Procedure:
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Denaturation and Reduction: Resuspend the protein pellet in 8 M Urea, 50 mM Tris buffer.
Add DTT to 10 mM and incubate at 37°C for 1 hour.

Alkylation: Cool the sample to room temperature. Add IAA to 25 mM and incubate in the dark
for 45 minutes.

Digestion: Dilute the sample 4-fold with 50 mM Tris buffer to reduce the urea concentration to
2 M. Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

Enrichment: Acidify the digest with FA. Incubate the peptide solution with pre-washed
streptavidin beads for 2 hours to capture biotinylated peptides.

Washing: Wash the beads extensively with a series of high-salt, low-salt, and organic solvent
washes to remove non-specific binders.

Elution: Elute the bound peptides from the beads using a solution of 80% ACN / 0.1% FA.
Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip.

LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS on a high-resolution mass
spectrometer (e.g., an Orbitrap Fusion Lumos).[9] Use a fragmentation method optimized for
crosslinked peptides, such as EThcD.[9]

Data Analysis: Use specialized software (e.g., pLink, Xi, MeroX) to search the MS data and
identify the crosslinked peptide pairs.

Workflow Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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